Estrogenic Activity: 3,5-DCBPA vs. 3,3′-DCBPA
In a yeast two-hybrid bioassay without metabolic activation, 3,5-DCBPA exhibited 8-fold higher estrogenic activity than BPA, while its positional isomer 3,3′-DCBPA exhibited 38-fold higher activity—representing a 4.75-fold difference between two dichlorinated BPA isomers [1]. Both were tested under identical conditions. The tri-chlorinated 3,3′,5-triClBPA showed 20-fold activity, and the tetra-chlorinated TCBPA showed only 3-fold activity [1]. This demonstrates that estrogenic potency is not proportional to chlorination degree but depends critically on chlorine substitution position.
| Evidence Dimension | Estrogenic activity (fold vs. BPA) in yeast two-hybrid assay without S9 metabolic activation |
|---|---|
| Target Compound Data | 8-fold higher than BPA |
| Comparator Or Baseline | 3,3′-DCBPA: 38-fold; 3-ClBPA: 8-fold; 3,3′,5-triClBPA: 20-fold; TCBPA: 3-fold; BPA: 1-fold (baseline) |
| Quantified Difference | 3,5-DCBPA is 4.75-fold less estrogenic than 3,3′-DCBPA; equivalent to 3-ClBPA |
| Conditions | Yeast two-hybrid assay with human estrogen receptor; without rat liver S9 metabolic activation; Fukazawa et al. (2002) method |
Why This Matters
For endocrine disruption research, selecting 3,5-DCBPA over 3,3′-DCBPA enables a moderate-activity positive control that avoids the extreme potency of the 3,3′-isomer, providing a more physiologically relevant reference point.
- [1] Wan, D., Chen, Y., Su, J., Liu, H., & Wang, Y. (2020). Water Research, 184, 116002 (citing Fukazawa, H., Watanabe, M., Shiraishi, F., Shiraishi, H., Shiozawa, T., Matsushita, H., & Terao, Y. (2002). Formation of chlorinated derivatives of bisphenol A in waste paper recycling plants and their estrogenic activities. Journal of Health Science, 48, 242–249). View Source
